molecular formula C6H7F3O2 B1324890 Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate CAS No. 208242-25-5

Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate

Cat. No.: B1324890
CAS No.: 208242-25-5
M. Wt: 168.11 g/mol
InChI Key: PAWUSHZXEZPDBE-UHFFFAOYSA-N
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Description

Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate is a cyclopropane-derived ester featuring a trifluoromethyl (-CF₃) substituent and a methyl ester group at the 1-position of the cyclopropane ring. This compound is of significant interest in medicinal and agrochemical research due to the unique electronic and steric properties imparted by the trifluoromethyl group, which enhances metabolic stability, lipophilicity, and bioavailability . It is commercially available (e.g., Sigma-Aldrich) and serves as a versatile building block for synthesizing pharmaceuticals, ligands, and advanced intermediates .

Properties

IUPAC Name

methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-11-4(10)5(2-3-5)6(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWUSHZXEZPDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80639877
Record name Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208242-25-5
Record name Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester
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Preparation Methods

The synthesis of Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of trifluoromethyl diazomethane with alkenes in the presence of a catalyst to form the cyclopropane ring . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and metabolic stability . The cyclopropane ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Substituent Effects on the Cyclopropane Ring

Methyl 1-(3-Iodophenyl)cyclopropane-1-carboxylate (CAS 2089648-86-0) Structure: A phenyl ring with an iodine substituent at the 3-position replaces the trifluoromethyl group. Properties: Higher molecular weight (302.11 g/mol) due to iodine. Applications: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine’s leaving-group capability .

Methyl 1-(2-Bromophenyl)cyclopropane-1-carboxylate

  • Structure : Bromine at the 2-position of the phenyl ring.
  • Properties : Bromine’s electronegativity and polarizability make this compound more reactive in aryl-halogen bond cleavage reactions than its trifluoromethyl counterpart .

Ethyl 1-Methylcyclopropane-1-carboxylate (CAS 71441-76-4)

  • Structure : Ethyl ester and methyl substituent instead of -CF₃.
  • Properties : Lower molecular weight (128.17 g/mol) and reduced steric/electronic effects compared to the trifluoromethyl derivative. The methyl group offers minimal metabolic resistance .

Functional Group Modifications

Methyl 1-Hydroxycyclopropane-1-carboxylate

  • Structure : Hydroxyl (-OH) replaces -CF₃.
  • Properties : Increased polarity (logP reduction) due to the hydroxyl group, improving aqueous solubility but reducing membrane permeability .

Methyl 1-(Chlorosulfonyl)cyclopropane-1-carboxylate (CAS 1934409-21-8)

  • Structure : Chlorosulfonyl (-SO₂Cl) group introduces strong electrophilicity.
  • Properties : Reacts readily with nucleophiles (e.g., amines), making it useful for synthesizing sulfonamides. The -CF₃ analog lacks this reactivity .

Ethyl 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylate

  • Structure : -CF₃ on a phenyl ring attached to the cyclopropane.
  • Properties : The -CF₃ group on the aryl ring enhances π-π stacking interactions in drug-receptor binding, whereas the trifluoromethyl on the cyclopropane in the target compound primarily affects ring strain and electronic effects .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Methyl 1-(Trifluoromethyl)cyclopropane-1-carboxylate C₆H₇F₃O₂ 168.12 Not reported -CF₃, methyl ester
Methyl 1-(3-Iodophenyl)cyclopropane-1-carboxylate C₁₁H₁₁IO₂ 302.11 Not reported Iodoaryl, methyl ester
1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid C₁₀H₇F₂O₂ 196.16 98.7–101.8 Difluorophenyl, carboxylic acid
Ethyl 1-Methylcyclopropane-1-carboxylate C₇H₁₂O₂ 128.17 Not reported Methyl, ethyl ester

Biological Activity

Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate is a chemical compound with notable biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H7F3O2C_6H_7F_3O_2 and features a cyclopropane ring substituted with a trifluoromethyl group and a carboxylate ester. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethyl group contributes to increased binding affinity and metabolic stability, enhancing the compound's bioavailability.

Key Mechanisms:

  • Enzyme Interaction : The compound can serve as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It may interact with receptors involved in physiological processes, such as growth regulation in plants.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Plant Growth Regulation : Similar compounds have been shown to act as ethylene agonists, promoting root elongation and fruit ripening by interacting with ethylene receptors.
  • Potential Medicinal Applications : The compound is investigated for its role in enzyme mechanisms and protein-ligand interactions, which are critical for drug development .

Comparative Analysis

The following table summarizes the characteristics of this compound compared to similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundContains trifluoromethyl groupPotential ethylene agonist, enzyme interactions
Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylateContains amino groupSignificant ethylene agonist in plants
Methyl 2,2-bis(trifluoromethyl)cyclopropane-1-carboxylateTwo trifluoromethyl groupsInvestigated for enzyme interactions

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Enzyme Mechanism Studies : Research indicates that this compound can be utilized to study enzyme mechanisms due to its ability to mimic natural substrates or inhibitors.
  • Plant Physiology Research : In agricultural studies, related compounds have shown efficacy in modulating plant growth responses, suggesting potential applications in crop enhancement strategies .
  • Medicinal Chemistry Applications : The compound's unique structure allows it to be a building block for synthesizing more complex molecules aimed at therapeutic targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cyclopropanation strategies, such as the use of carbene insertion or transition-metal-catalyzed cross-coupling reactions. For example, analogous cyclopropane carboxylates (e.g., ethyl 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate) utilize Suzuki-Miyaura coupling to introduce aryl groups . Optimizing reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) can improve yields. Purification via column chromatography or preparative HPLC (as seen in LCMS-based protocols ) ensures product integrity.

Q. How can researchers address challenges in characterizing the cyclopropane ring using NMR spectroscopy?

  • Methodological Answer : The strained cyclopropane ring induces unique splitting patterns in 1^1H and 13^13C NMR. For instance, vicinal coupling constants (JHHJ_{HH}) in cyclopropane derivatives range from 5–10 Hz due to ring strain . Assigning signals requires comparison to structurally similar compounds (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride, where cyclopropane protons resonate at δ 1.2–2.5 ppm ). Advanced 2D NMR (e.g., COSY, HSQC) can resolve overlapping peaks.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Safety measures include:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (based on cyclopropane carboxylic acid safety guidelines ).
  • Ventilation : Use fume hoods to avoid inhalation (as trifluoromethyl groups may release toxic fumes under decomposition ).
  • Storage : Keep at –20°C in inert atmospheres to prevent ring-opening reactions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of the cyclopropane ring in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases ring strain, enhancing susceptibility to ring-opening reactions. Computational modeling (e.g., DFT studies) can predict sites of attack, as seen in analogous cyclopropane derivatives . Experimentally, tracking reaction intermediates via LCMS (e.g., m/z 755 [M+H]+ in cyclopropane-containing pharmaceuticals ) helps validate mechanistic hypotheses.

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during cyclopropane functionalization?

  • Methodological Answer : Contradictions arise from competing reaction pathways. For example:

  • Kinetic control : Low-temperature conditions favor less stable products (e.g., exo-adducts).
  • Thermodynamic control : Higher temperatures drive equilibration to stable endo-products.
    HPLC retention time data (e.g., 1.05 minutes under acidic conditions ) can distinguish isomers. Statistical modeling (e.g., Eyring plots) quantifies activation barriers.

Q. How can researchers design biological activity assays for cyclopropane carboxylates targeting enzyme inhibition?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with hydrophobic active sites (cyclopropane’s rigidity mimics transition states).
  • Assay Conditions : Use fluorescence-based assays (e.g., quenching by trifluoromethyl groups) or SPR for binding affinity measurements. Reference studies on 2-methyl-3-phenylcyclopropane-1-carboxylic acid’s use as a probe in biological systems .
  • Data Validation : Cross-check with computational docking (e.g., AutoDock Vina) to correlate inhibition with steric/electronic effects.

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